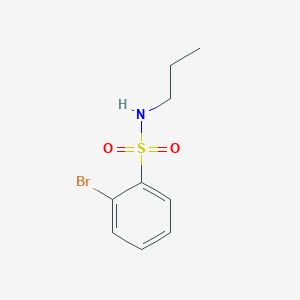

2-bromo-N-propylbenzenesulfonamide

Vue d'ensemble

Description

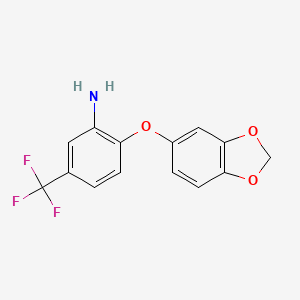

The compound of interest, 2-bromo-N-propylbenzenesulfonamide, is a derivative of benzenesulfonamide with a bromine atom and a propyl group attached to the benzene ring. This type of compound is part of a broader class of chemicals known as sulfonamides, which are known for their various applications in medicinal chemistry and as reagents in organic synthesis.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the alkylation of benzenesulfonamide precursors. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various sulfonamide products, which can be further transformed into different heterocyclic compounds, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives can yield a range of brominated sulfonamides . Although the specific synthesis of 2-bromo-N-propylbenzenesulfonamide is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. Density functional theory (DFT) calculations can also provide insights into the molecular conformation and vibrational properties of these compounds . For example, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were studied using both experimental and computational methods, which could be analogous to the analysis of 2-bromo-N-propylbenzenesulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including aminohydroxylation, which is a key step in the synthesis of heterocyclic compounds . The reactivity of these compounds with amines can lead to the formation of Schiff bases or sulfonamides depending on the reaction conditions . Additionally, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates, indicating its potential utility in the synthesis of brominated organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by the nature of the substituents on the benzene ring. For example, the presence of a nitro group can affect the characteristic vibrational bands of benzene sulfonamides . The solubility, melting point, and stability of these compounds can vary significantly, which is important for their applications in chemical synthesis and pharmaceuticals. The compound sodium N-bromo-p-nitrobenzenesulfonamide, a related derivative, has been reported to be a useful oxidizing titrant, suggesting that 2-bromo-N-propylbenzenesulfonamide may also possess unique reactivity and utility in analytical applications .

Applications De Recherche Scientifique

Synthetic Approaches and Applications of Sulfonimidates

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of the Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

- Methods of Application or Experimental Procedures : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have been used to access other important organosulfur compounds .

Polymer Synthesis

- Scientific Field : Polymer Chemistry

- Summary of the Application : Sulfonimidates have been used in the synthesis of polymers . The use of elevated temperatures can lead to sulfonimidate decomposition, which has been used as a novel way to access poly (oxothiazene) polymers .

- Methods of Application or Experimental Procedures : The synthesis of these polymers involves the decomposition of sulfonimidates at raised temperatures .

- Results or Outcomes : The decomposition of sulfonimidates at raised temperatures has allowed for the creation of poly (oxothiazene) polymers .

Drug Candidates

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Sulfonimidates have been utilized in the synthesis of sulfoximine and sulfonimidamide drug candidates . Sulfoximines have increased prominence due to their medicinal chemistry properties .

- Methods of Application or Experimental Procedures : The synthesis of these drug candidates involves the transformation of sulfonimidates to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .

- Results or Outcomes : The use of sulfonimidates has allowed the development of drug candidates with a sulfur (VI) center .

Safety And Hazards

2-Bromo-N-propylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes or skin, rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAHNNJLVPABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429173 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-propylbenzenesulfonamide | |

CAS RN |

951883-92-4 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)